molecular formula C15H26O6 B032337 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one CAS No. 66262-70-2

1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one

Cat. No. B032337
CAS RN: 66262-70-2
M. Wt: 302.36 g/mol
InChI Key: FWNBMCYZGYWFKO-XOSCPBGZSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one involves multiple steps, including the formation of key intermediates and the establishment of chiral centers. For example, the stereocontrolled synthesis of related compounds involves converting intermediates through a series of reactions that establish the desired stereochemistry (Chang et al., 1994). The methodologies can include reactions such as Grignard reactions, cyclization, and selective reduction to achieve the complex structure and stereochemistry required for this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one is characterized using spectroscopic techniques such as NMR and IR spectroscopy. These methods allow for the elucidation of the compound’s structure, including the identification of its functional groups, chiral centers, and molecular conformation (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

The reactivity of this compound is influenced by its functional groups and stereochemistry. The presence of hydroxyl groups and an epoxide ring suggests that it can undergo various chemical reactions, including ring-opening reactions, esterification, and oxidation-reduction reactions. For instance, the carbonylation of alkynyl epoxides to produce related compounds demonstrates the potential reactivity of the epoxide group in forming cyclic esters and dihydrofuran derivatives (Piotti & Alper, 1997).

Scientific Research Applications

Ohmefentanyl and Pharmacology

Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases how stereochemistry plays a crucial role in the pharmacological properties of complex molecules. Studies on ohmefentanyl stereoisomers highlight the impact of stereochemical configurations on biological activity, offering insights into opioid receptor interactions and the development of more refined pharmacophores (Brine et al., 1997).

Empagliflozin and Analytical Techniques

The analytical review of Empagliflozin, a drug with a complex molecular structure similar to the one you mentioned, underlines the sophistication needed in analytical methodologies for such compounds. This research demonstrates the importance of precise analytical techniques in the quality control of pharmaceuticals and the role of structural complexity in drug analysis (Danao, 2021).

Hydroxycitric Acid (HCA) Production

Research into the microbial production of hydroxycitric acid (HCA), which shares stereochemical similarities with the compound , illustrates the exploration of biotechnological routes for producing structurally complex molecules. Studies on HCA focus on its physiological properties and potential for biotechnological production, highlighting the crossroads of organic chemistry, microbiology, and biotechnology (Yamada et al., 2007).

properties

IUPAC Name

1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-7(16)4-11-14(19)13(18)10(6-20-11)5-12-15(21-12)8(2)9(3)17/h8-15,17-19H,4-6H2,1-3H3/t8-,9-,10-,11-,12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNBMCYZGYWFKO-XOSCPBGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(=O)C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201105419
Record name L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one

CAS RN

66262-70-2
Record name L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66262-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201105419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Reactant of Route 2
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Reactant of Route 3
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Reactant of Route 4
Reactant of Route 4
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Reactant of Route 5
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Reactant of Route 6
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one

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